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Compound of Interest

Compound Name: 4-Aminophenyl 4-aminobenzoate

Cat. No.: B1283101

Introduction

4-Aminophenyl 4-aminobenzoate is an aromatic ester of significant interest in materials
science and pharmaceutical research. A thorough understanding of its spectroscopic and
physicochemical properties is fundamental for its application and development. This document
provides a comprehensive overview of the available spectroscopic data (Nuclear Magnetic
Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and physical characteristics of
4-aminophenyl 4-aminobenzoate. While direct experimental spectra for this specific molecule
are not widely published, this guide synthesizes expected spectral features based on data from
closely related compounds, namely 4-aminobenzoic acid and its esters, and provides
generalized experimental protocols for obtaining such data.

Physicochemical Properties

A summary of the key physicochemical identifiers and properties for 4-Aminophenyl 4-
aminobenzoate is presented in Table 1.
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Property Value Reference
4-aminophenyl 4-

IUPAC Name _ [11[2][3]
aminobenzoate

CAS Number 20610-77-9 [1]12113]

Molecular Formula C13H12N202 [11[3]

Molecular Weight 228.25 g/mol [1]

Monoisotopic Mass

228.089877630 Da

[1]

Light yellow to Brown powder

Appearance [4]
to crystal
Melting Point 179.0t0 183.0 °C [4]
Purity >97.0% (GC)(T) [4]
InChl=1S/C13H12N202/c14-
10-3-1-9(2-4-10)13(16)17-12-
InChl [11[2][3]
7-5-11(15)6-8-12/h1-8H,14-
15H2
LOCTYHIHNCOYJZ-
InChlKey [11[2][3]

UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=0)0C2=C
C=C(C=C2)N)N

[1]

Table 1: Physicochemical Identifiers and Properties of 4-Aminophenyl 4-aminobenzoate. This

table summarizes key identifiers and physical properties of the compound.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally determined NMR data for 4-Aminophenyl 4-aminobenzoate is not

readily available in the public domain. However, the expected chemical shifts can be inferred

from the known spectra of 4-aminobenzoic acid and related esters.
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1H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and
the amine protons. The aromatic region will likely display two sets of AA'BB' systems,
characteristic of 1,4-disubstituted benzene rings.

Predicted Proton Expected Chemical Lo .
. . Multiplicity Integration
Environment Shift (8, ppm)
Aromatic Protons (H-
7.8-8.0 Doublet (d) 2H
2', H-6"
Aromatic Protons (H-
6.6 - 6.8 Doublet (d) 2H
3', H-5")
Aromatic Protons (H-
69-7.1 Doublet (d) 2H
2, H-6)
Aromatic Protons (H-
6.6 -6.8 Doublet (d) 2H
3, H-5)
Amine Protons (-NH2) ]
5.8-6.0 Singlet (s) 2H
of benzoyl
Amine Protons (-NH2) )
4.0-5.0 Singlet (s) 2H

of phenyl ester

Table 2: Predicted *H NMR Spectral Data for 4-Aminophenyl 4-aminobenzoate. The chemical
shifts are estimated based on analogous structures and may vary depending on the solvent
and experimental conditions.

13C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons
attached to oxygen and nitrogen, and the remaining aromatic carbons.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1283101?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Predicted Carbon Environment

Expected Chemical Shift (6, ppm)

Carbonyl Carbon (C=0) 165 - 167
Aromatic Carbon (C-1) 120 - 122
Aromatic Carbons (C-2', C-6") 131-133
Aromatic Carbons (C-3', C-5") 113-115
Aromatic Carbon (C-4") 151 - 153
Aromatic Carbon (C-1) 143 - 145
Aromatic Carbons (C-2, C-6) 122 - 124
Aromatic Carbons (C-3, C-5) 115-117
Aromatic Carbon (C-4) 147 - 149

Table 3: Predicted 13C NMR Spectral Data for 4-Aminophenyl 4-aminobenzoate. The

predicted chemical shifts are based on data from similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Aminophenyl 4-aminobenzoate is expected to exhibit characteristic

absorption bands corresponding to its functional groups.
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. Expected Wavenumber o ] )
Functional Group ( 1 Description of Vibration
cm-

Symmetric & Asymmetric

N-H (Amine) 3300 - 3500 Stretch

C-H (Aromatic) 3000 - 3100 Stretching

C=0 (Ester) 1700 - 1730 Stretching

C=C (Aromatic) 1580 - 1620 Ring Stretching

C-N (Amine) 1250 - 1350 Stretching

C-O (Ester) 1100 - 1300 Stretching

C-H (Aromatic) 800 - 860 Out-of-plane Bending

Table 4: Predicted IR Absorption Bands for 4-Aminophenyl 4-aminobenzoate. The presence
of these bands would be indicative of the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments. For 4-Aminophenyl 4-aminobenzoate, the molecular ion peak and characteristic
fragment ions are predicted.

m/z lon Description
228.09 [M]* Molecular lon

Fragment corresponding to 4-
137.05 [C7HINOz]* _ _ _

aminobenzoic acid

Fragment from loss of NHs
120.04 [C7HaNO2]* ] ] ]

from 4-aminobenzoic acid

Fragment corresponding to 4-
109.07 [CeH7N]* ]

aminophenol

Fragment from loss of OH from
92.05 [CsHsN]*

4-aminophenol

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1283101?utm_src=pdf-body
https://www.benchchem.com/product/b1283101?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 5: Predicted Mass Spectrometry Data for 4-Aminophenyl 4-aminobenzoate. The
predicted m/z values are based on the monoisotopic mass of the parent molecule and its likely
fragmentation pattern.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
discussed above. These protocols are based on standard laboratory practices for the analysis
of organic compounds.[5]

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 4-Aminophenyl 4-aminobenzoate in
approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, CDCI3). The
choice of solvent is crucial to ensure the sample dissolves completely and to avoid
interference with the signals of interest.

¢ Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for *H NMR and 75 MHz or higher for 33C NMR.

» Data Acquisition:

o For 'H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to
set include the spectral width, acquisition time, relaxation delay, and number of scans.

o For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum. A larger number of scans is generally required due to the lower natural
abundance of the 13C isotope.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. The chemical shifts should be referenced to an internal standard,
such as tetramethylsilane (TMS).

IR Spectroscopy

e Sample Preparation:
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o KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder
and press it into a thin, transparent pellet using a hydraulic press.[5]

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).
A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded
and subtracted from the sample spectrum.

« Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
Common ionization techniques for such compounds include:

o Electron lonization (El): Suitable for volatile and thermally stable compounds.

o Electrospray lonization (ESI): A soft ionization technique suitable for less volatile or
thermally labile compounds, often used in conjunction with liquid chromatography (LC-
MS).

e Instrumentation: Employ a mass spectrometer such as a Quadrupole, Time-of-Flight (TOF),
or Orbitrap analyzer.

» Data Acquisition: Acquire the mass spectrum over a suitable mass range to detect the
molecular ion and expected fragment ions. For more detailed structural information, tandem
mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze
the resulting daughter ions.

o Data Analysis: Determine the mass-to-charge ratio (m/z) of the detected ions and analyze
the fragmentation pattern to confirm the molecular structure.
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Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like 4-
Aminophenyl 4-aminobenzoate can be visualized as follows:
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Figure 1: General workflow for the spectroscopic analysis of a chemical compound.
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This guide provides a foundational understanding of the spectroscopic properties of 4-
Aminophenyl 4-aminobenzoate. The presented data, while largely predictive, offers valuable
insights for researchers and scientists in the fields of chemistry and drug development.
Experimental verification of these predicted spectral characteristics is recommended for any
application requiring precise structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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